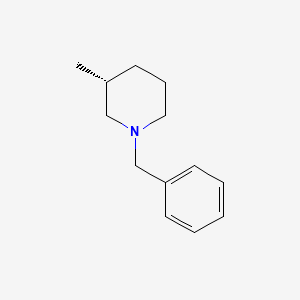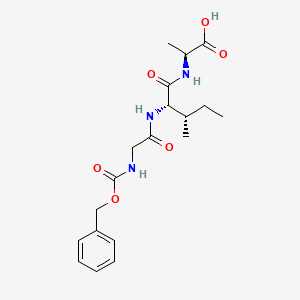
5-Iodopentanenitrile
Übersicht
Beschreibung
5-Iodopentanenitrile is an organic compound with the molecular formula C5H8IN. It is characterized by the presence of both an iodine atom and a nitrile group (-CN) on its alkyl chain. This compound is a versatile building block in organic synthesis, particularly in domino alkylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Iodopentanenitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromopentanenitrile with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodopentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxypentanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cyclization Reactions: In the presence of a ketone and a strong base like potassium tert-butoxide (t-BuOK), this compound can undergo electrophilic-nucleophilic cyclization to form cyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, low temperatures.
Cyclization: Potassium tert-butoxide (t-BuOK), ketone, room temperature.
Major Products:
5-Hydroxypentanenitrile: Formed from substitution reactions.
5-Aminopentanenitrile: Formed from reduction reactions.
Cyclic Compounds: Formed from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
5-Iodopentanenitrile has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 5-iodopentanenitrile involves its reactivity due to the presence of both the iodine atom and the nitrile group. The iodine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These properties make it a valuable intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
5-Bromopentanenitrile: Similar structure but with a bromine atom instead of iodine.
5-Chloropentanenitrile: Similar structure but with a chlorine atom instead of iodine.
5-Fluoropentanenitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodopentanenitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property enhances its reactivity in nucleophilic substitution and cyclization reactions, making it a more versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-iodopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN/c6-4-2-1-3-5-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTKEUQCGYDXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456189 | |
| Record name | Pentanenitrile, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6727-75-9 | |
| Record name | Pentanenitrile, 5-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6727-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanenitrile, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Iodopentanenitrile participate in the formation of cyclic nitriles?
A1: Unlike other omega-haloalkylnitriles that undergo deprotonation in the presence of t-BuOK, this compound follows a different reaction pathway when reacted with ketones. [] Instead of deprotonation, the reaction proceeds through an electrophilic-nucleophilic cyclization. Here's how it works:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)



![(3S)-4-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B1365551.png)

![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)
